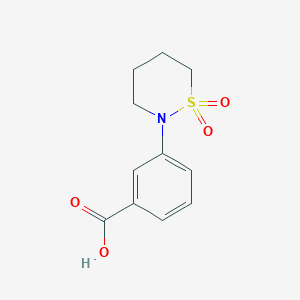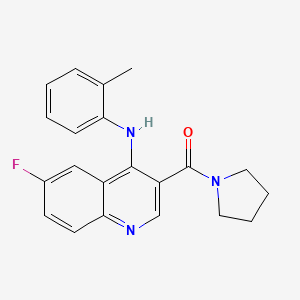
(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound. It is a white powder with a melting point of 85–87°C .
Molecular Structure Analysis
The molecular structure can be analyzed using NMR spectroscopy. The 1H NMR spectrum and 13C NMR spectrum of the compound have been reported .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . The NMR spectra provide information about its molecular structure .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, which share a structural relationship with (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, are recognized for their effectiveness as corrosion inhibitors. These compounds exhibit a high electron density, facilitating their adsorption and the formation of stable chelating complexes with metallic surfaces. This property makes them highly effective in protecting metals against corrosion, offering potential applications in industries where metal preservation is crucial (Verma et al., 2020).
CNS Drug Synthesis
Research has identified functional chemical groups within heterocycles, like quinoline, that may serve as lead molecules for synthesizing compounds with CNS activity. These heterocycles are the largest class of organic compounds, replacing carbon in a benzene ring to form various structures with potential CNS effects. This suggests that derivatives of quinoline could be developed into drugs targeting depression, euphoria, convulsion, and other CNS disorders (Saganuwan, 2017).
Fluorescent Chemosensors
Quinoline derivatives have also been investigated for their applications in developing fluorescent chemosensors. These compounds can be engineered to detect a variety of analytes with high selectivity and sensitivity, including metal ions and neutral molecules. The fluorescent properties of quinoline derivatives make them suitable for creating sensors that could have applications in environmental monitoring, diagnostics, and biochemical research (Roy, 2021).
Propiedades
IUPAC Name |
[6-fluoro-4-(2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-6-2-3-7-18(14)24-20-16-12-15(22)8-9-19(16)23-13-17(20)21(26)25-10-4-5-11-25/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBTPOYQZXZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


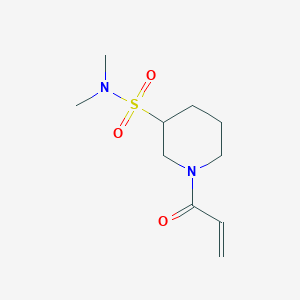
![7-Benzyl-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2610398.png)
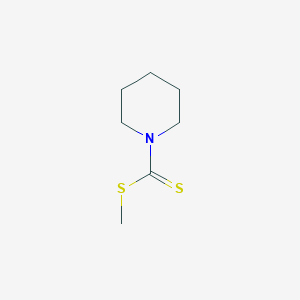
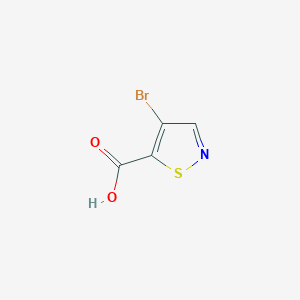
![6-[4-(4-Fluoro-2-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2610403.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)
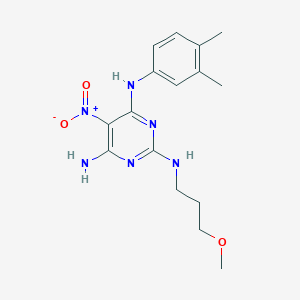
![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)
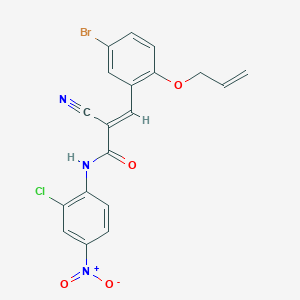
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)


